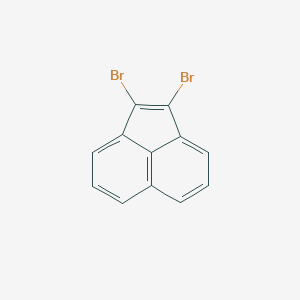
1,2-Dibromoacenaphthylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dibromoacenaphthylene is a useful research compound. Its molecular formula is C12H6Br2 and its molecular weight is 309.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1,2-Dibromoacenaphthylene serves as a versatile building block in organic synthesis. It can participate in palladium-catalyzed cross-coupling reactions, allowing for the formation of complex organic molecules. For instance, it has been successfully used to synthesize various arylated derivatives through direct arylation methods, showcasing its utility in creating functionalized materials for further applications .
Coordination Chemistry
The compound exhibits interesting coordination chemistry with transition metals. Studies have demonstrated that this compound can form stable coordination complexes with metals such as nickel and palladium. These complexes are essential for understanding the compound's reactivity and potential catalytic applications in organic transformations .
Photovoltaic Applications
Recent research has explored the use of this compound-based dyes in dye-sensitized solar cells (DSSCs). These dyes exhibit promising photovoltaic properties due to their unique electronic structures. The incorporation of this compound into dye formulations has been shown to enhance light absorption and improve energy conversion efficiencies compared to traditional dyes .
Case Study 1: Synthesis of Aryl-Substituted Derivatives
A study demonstrated the synthesis of various aryl-substituted acenaphthylenes using this compound as a starting material. By employing different aryl halides in palladium-catalyzed reactions, researchers achieved high yields of desired products, highlighting the compound's effectiveness as a precursor for creating complex organic architectures .
Case Study 2: Coordination Complexes with Nickel
Research focusing on the interaction between this compound and nickel complexes revealed that oxidative addition reactions lead to the formation of novel coordination compounds. These compounds exhibited unique catalytic properties that could be harnessed for various organic reactions, emphasizing the importance of this compound in catalysis .
Data Tables
| Application Area | Description | Key Findings/Results |
|---|---|---|
| Organic Synthesis | Building block for complex organic molecules | High yields in cross-coupling reactions |
| Coordination Chemistry | Forms stable complexes with transition metals | Unique catalytic properties observed |
| Photovoltaic Applications | Used in dye-sensitized solar cells | Enhanced energy conversion efficiencies |
特性
CAS番号 |
13019-33-5 |
|---|---|
分子式 |
C12H6Br2 |
分子量 |
309.98 g/mol |
IUPAC名 |
1,2-dibromoacenaphthylene |
InChI |
InChI=1S/C12H6Br2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6H |
InChIキー |
HIZFJKUEOHPPMO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
正規SMILES |
C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















